1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a thiadiazole ring, which is further connected to a piperazine moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. This compound has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of amphetamines . It also acts as a nonselective serotonin receptor agonist, which contributes to its biological effects . The molecular targets include serotonin receptors and monoamine transporters, which play a crucial role in its pharmacological activity .
Comparison with Similar Compounds
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but lacks the thiadiazole ring, leading to different biological activities.
1-(3,4-Methylenedioxybenzyl)piperazine: This derivative contains a methylenedioxybenzyl group, which imparts unique pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: The presence of a trifluoromethyl group in this compound results in distinct chemical and biological characteristics.
The uniqueness of this compound lies in its combination of the methoxyphenyl and thiadiazole moieties, which contribute to its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-18-11-4-2-10(3-5-11)12-15-13(19-16-12)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAGMHVVXBWMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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